molecular formula C14H22N2OS B4953531 N-(1-methylpiperidin-4-yl)-5-(propan-2-yl)thiophene-3-carboxamide

N-(1-methylpiperidin-4-yl)-5-(propan-2-yl)thiophene-3-carboxamide

Cat. No.: B4953531
M. Wt: 266.40 g/mol
InChI Key: RFJHUVKHCVGZFJ-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)-5-(propan-2-yl)thiophene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a thiophene ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpiperidin-4-yl)-5-(propan-2-yl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple amines and aldehydes.

    Thiophene Ring Formation: The thiophene ring is usually synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling Reactions: The piperidine and thiophene rings are then coupled using appropriate reagents and catalysts to form the desired compound.

    Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpiperidin-4-yl)-5-(propan-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

N-(1-methylpiperidin-4-yl)-5-(propan-2-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)-5-(propan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

N-(1-methylpiperidin-4-yl)-5-(propan-2-yl)thiophene-3-carboxamide can be compared with other similar compounds such as:

    N-(1-methylpiperidin-4-yl)-5-(methyl)thiophene-3-carboxamide: Differing by the substituent on the thiophene ring.

    N-(1-methylpiperidin-4-yl)-5-(ethyl)thiophene-3-carboxamide: Differing by the length of the alkyl chain on the thiophene ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-5-propan-2-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-10(2)13-8-11(9-18-13)14(17)15-12-4-6-16(3)7-5-12/h8-10,12H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJHUVKHCVGZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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